TAK-063 (1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one) is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [, , ] PDE10A is an enzyme primarily found in the brain, specifically in the medium spiny neurons (MSNs) of the striatum. [, , , ] This region plays a crucial role in motor control, cognition, and reward pathways. [] By inhibiting PDE10A, TAK-063 increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within these neurons. [, , ] These signaling molecules are important for various neuronal functions, including synaptic plasticity and neuronal survival. []
TAK-063 is a novel compound developed as a selective phosphodiesterase 10A inhibitor. This compound has garnered attention for its potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The unique pharmacological profile of TAK-063 allows for balanced activation of both direct and indirect striatal pathways, which may contribute to its antipsychotic-like effects.
TAK-063 was synthesized by Takeda Pharmaceutical Company Limited, a global research and development organization focused on pharmaceuticals. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.
TAK-063 is classified as a phosphodiesterase 10A inhibitor, which plays a crucial role in the modulation of cyclic nucleotide levels within neurons. By inhibiting this enzyme, TAK-063 aims to enhance the signaling pathways associated with dopamine and glutamate, which are often dysregulated in psychiatric conditions.
The synthesis of TAK-063 involves several chemical reactions that lead to the formation of its active structure. The compound's synthesis has been detailed in various studies, emphasizing its purity and specific radioactivity when labeled for research purposes. For instance, the synthesis process includes the use of specific reagents and conditions to ensure high yields and purity levels, as indicated by reports of radiochemical purity exceeding 98% for labeled variants of the compound .
The synthesis typically involves multiple steps, including the preparation of intermediates that are subsequently reacted to form the final product. The use of advanced techniques such as mass spectrometry allows for precise measurement of the compound's concentration in biological samples, which is critical for pharmacokinetic studies .
The molecular structure of TAK-063 is characterized by its complex arrangement of functional groups that contribute to its pharmacological activity. Specifically, it can be described as 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one. This structure includes fluorine and pyrazole moieties, which are significant for its binding affinity to phosphodiesterase 10A .
The molecular formula for TAK-063 is C19H18F N4O2, with a molecular weight of approximately 358.37 g/mol. The structural features allow for effective interaction with the target enzyme, enhancing its selectivity and potency .
TAK-063 undergoes various chemical reactions during its synthesis and when interacting with biological systems. These reactions include binding to phosphodiesterase 10A, leading to inhibition of cyclic nucleotide degradation. This inhibition results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers involved in neuronal signaling .
The reaction kinetics of TAK-063 have been studied using saturation binding assays, where different concentrations of the compound are tested against brain tissue samples to determine binding affinity and inhibition constants. Such studies provide insights into the compound's efficacy at varying dosages .
TAK-063 exerts its effects primarily through the inhibition of phosphodiesterase 10A, leading to an increase in cyclic nucleotide levels within neurons. This action enhances dopaminergic and glutamatergic signaling pathways, which are often disrupted in schizophrenia .
Research indicates that TAK-063 demonstrates a faster off-rate compared to other inhibitors like MP-10, suggesting that it may avoid excessive activation of direct striatal pathways while still providing therapeutic benefits . This mechanism underlies its potential as an antipsychotic agent.
TAK-063 is a solid at room temperature with specific melting point characteristics that contribute to its stability during storage and handling. Its solubility profile has been evaluated in various solvents, indicating favorable properties for oral administration.
The chemical stability of TAK-063 has been assessed under different pH conditions and temperatures, showing resilience against degradation over time. Its interactions with biological membranes also suggest favorable permeability characteristics necessary for effective drug delivery .
TAK-063 has shown promise in preclinical models for treating schizophrenia, particularly in reducing symptoms associated with hyperactivity and cognitive deficits . Clinical trials have evaluated its efficacy compared to placebo treatments, demonstrating significant improvements in cognitive functions related to schizophrenia without major side effects typically associated with conventional antipsychotics.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2